1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
Description
This compound belongs to the hexahydroquinazoline-thione class, characterized by a partially saturated bicyclic quinazoline core with a thione group at position 4. The molecule features a furan-2-ylmethyl substituent at position 1 and a 4-methylphenyl group at position 5. Syntheses of analogous compounds often involve cyclocondensation of thioureas or thioamides, Mannich reactions, or halogenation pathways .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-2-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-8-10-15(11-9-14)19-21-20(24)17-6-2-3-7-18(17)22(19)13-16-5-4-12-23-16/h4-5,8-12H,2-3,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVEOPPGFRTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CC4=CC=CO4)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminobenzylamine with 4-methylbenzaldehyde to form the intermediate Schiff base, which is then cyclized with furan-2-carbaldehyde under acidic conditions to yield the desired quinazoline derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Thione-Specific Reactivity
The thione group (–C=S) participates in nucleophilic and redox reactions:
Alkylation
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Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br) in alkaline media.
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Products : Thioether derivatives (e.g., 4-methylthioquinazolines).
Example :
Oxidation
-
Oxidizing Agents : H₂O₂, KMnO₄.
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Products : Sulfonic acid (–SO₃H) or sulfonamide derivatives.
Furan Ring Reactivity
The furan-2-ylmethyl substituent undergoes electrophilic substitution and cycloaddition:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the furan C5 position.
Diels-Alder Reaction
Condensation Reactions
The exocyclic amine and ketone groups enable further functionalization:
Schiff Base Formation
-
Reactants : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde).
-
Conditions : Ethanol, acetic acid catalyst, 12-hour reflux.
Example :
Mannich Reaction
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Reactants : Formaldehyde and secondary amines.
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Products : Aminoalkylated derivatives.
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Conditions : Aqueous ethanol, 24-hour stirring, yields 55–70% .
Tautomeric Behavior
The compound exhibits thiol-thione tautomerism in solution:
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Thione Form : Dominant in polar aprotic solvents (DMSO, DMF).
Equilibrium Data :
| Solvent | Thione:Thiol Ratio |
|---|---|
| DMSO-d₆ | 95:5 |
| H₂O (pH 12) | 30:70 |
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of hexahydroquinazoline derivatives. For instance:
- Mechanism of Action : Compounds similar to 1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Anti-inflammatory Properties
Research indicates that derivatives of this compound may possess anti-inflammatory properties:
- In Vitro Studies : Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. These studies suggest a potential for developing new anti-inflammatory drugs.
Antimicrobial Activity
The compound has also been explored for its antimicrobial effects:
- Bacterial and Fungal Inhibition : Studies have reported that certain hexahydroquinazoline derivatives exhibit activity against a range of bacterial and fungal pathogens. This suggests potential applications in treating infections.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Dhokale et al. (2020) | Anticancer | Identified hexahydroquinazoline derivatives with IC50 values indicating significant growth inhibition in K562 leukemia cells. |
| Unnissa et al. (2020) | Anti-inflammatory | Demonstrated that specific derivatives reduced inflammatory markers in vitro. |
| Xia et al. (2020) | Antimicrobial | Found that certain compounds showed activity against MRSA and other resistant strains. |
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, highlighting key differences in substituents, saturation, and physicochemical properties:
Key Observations:
- Substituent Effects : The 4-methylphenyl group in the target compound increases hydrophobicity compared to phenyl () or nitro/methoxy-substituted analogs (). Furan-2-ylmethyl may enhance interactions with aromatic biological targets .
- Biological Activity : While direct data for the target compound are unavailable, structurally related triazole- and oxadiazole-thiones demonstrate antifungal and antibacterial activities (). For example, naphthofuran-triazole-thiones showed MIC values of 12.5–25 µg/mL against Candida albicans .
Biological Activity
The compound 1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a thione derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.44 g/mol . The structure features a hexahydroquinazoline core substituted with furan and methylphenyl groups.
Antimicrobial Activity
Research indicates that compounds similar to hexahydroquinazolines exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 1: Antimicrobial activity of hexahydroquinazoline derivatives
Anticancer Activity
The compound has shown promise in anticancer research. Studies have reported that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, in vitro tests on breast cancer cells indicated a significant reduction in cell viability at concentrations above 50 µM .
The proposed mechanisms for its biological activity include:
- Inhibition of Enzymatic Activity : The thione group may interact with thiol groups in enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against resistant strains of bacteria. The results indicated a promising activity profile, suggesting further exploration for therapeutic applications against infections caused by resistant pathogens.
- Anticancer Research : A recent article in Cancer Letters highlighted the effects of hexahydroquinazoline derivatives on cancer cell lines. The study found that treatment with these compounds led to increased apoptosis and reduced proliferation rates in MCF-7 breast cancer cells.
- Toxicological Assessments : Toxicity studies reported that while the compound exhibits significant biological activity, it also poses risks to aquatic life and has potential reproductive toxicity. This highlights the need for careful evaluation during drug development processes.
Q & A
Q. What are the standard synthetic routes for 1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione?
The compound can be synthesized via cyclization and thionation reactions. For example, thionation of a quinazolinone precursor using phosphorus pentasulfide (PS) is a common method, as demonstrated in ferrocenyl-substituted quinazoline thione synthesis . Alternatively, chloroacetamide derivatives can react with thiol intermediates under reflux with KOH, followed by acidification to precipitate the product . Key steps include:
- Acylation of precursors with furan-2-ylmethyl groups.
- Cyclization under basic conditions.
- Thionation using PS or sulfurizing agents.
Table 1: Comparison of Thionation Methods
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| PS | 65–75 | >95% | |
| KOH/Chloroacetamide | 50–60 | 90–92% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FT-IR and FT-Raman : Identify functional groups (e.g., C=S stretch at ~1200 cm) .
- NMR : H and C NMR confirm substituent integration and regiochemistry, especially for the furan and 4-methylphenyl groups .
- X-ray Diffraction : Resolves crystal packing and molecular geometry (e.g., bond angles around the thione group) .
- Cyclic Voltammetry : Assess redox behavior if the compound contains electroactive moieties (e.g., ferrocenyl analogues) .
Q. How does the thione group influence reactivity in this compound?
The thione (C=S) group enhances electrophilicity at the C4 position, enabling nucleophilic substitutions (e.g., alkylation or oxidation to sulfoxides). It also participates in hydrogen bonding, affecting solubility and crystal packing .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis or predict properties?
Density Functional Theory (DFT) calculations model molecular geometry, electronic structure, and redox potentials. For example:
- Geometry Optimization : Matches X-ray data (e.g., bond lengths within 0.01 Å accuracy) .
- Redox Potential Prediction : Validates cyclic voltammetry results by localizing oxidation sites (e.g., ferrocene units in analogous compounds) .
- Reactivity Simulations : Identify favorable reaction pathways (e.g., thionation energy barriers).
Q. What experimental design strategies resolve contradictions in spectroscopic or synthetic data?
- Controlled Replicates : Use ≥4 replicates to assess yield variability (e.g., ±5% in thionation reactions) .
- Cross-Validation : Compare NMR/X-ray data with computational models to resolve ambiguities in regiochemistry .
- Alternative Thionation Agents : Test Lawesson’s reagent or PS under inert atmospheres to improve reproducibility .
Q. How can environmental impact studies be integrated into the compound’s research lifecycle?
Follow frameworks like Project INCHEMBIOL to evaluate:
- Biotic/Abiotic Degradation : Use HPLC-MS to track degradation products in simulated environments .
- Ecotoxicity Assays : Test on model organisms (e.g., Daphnia magna) to assess LC values .
- Partition Coefficients : Measure log to predict bioaccumulation potential .
Q. What strategies improve yield in multi-step syntheses involving furan-2-ylmethyl groups?
- Protecting Groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl groups) to prevent side reactions .
- Flow Chemistry : Use continuous reactors for exothermic steps (e.g., acylation) to enhance control and scalability .
- Catalysis : Employ Pd-catalyzed cross-couplings for furan-2-ylmethyl introduction .
Methodological Notes
- Data Contradictions : Discrepancies in thione group reactivity may arise from solvent polarity (e.g., DMF vs. ethanol) or trace metal impurities. Use chelating agents (e.g., EDTA) in aqueous reactions .
- Advanced Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) for >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
